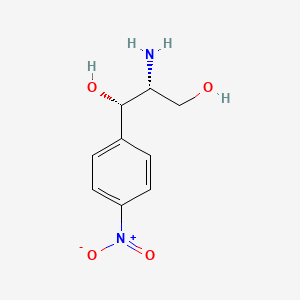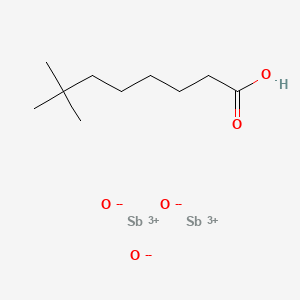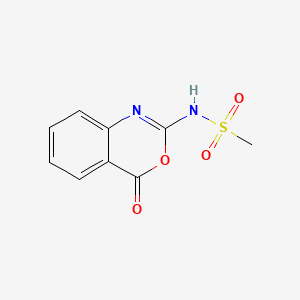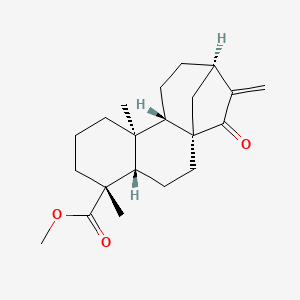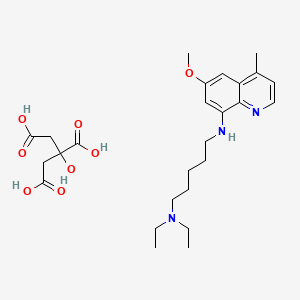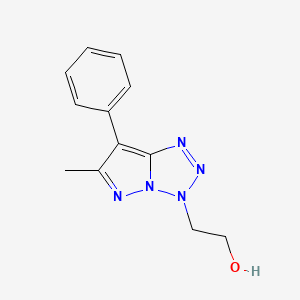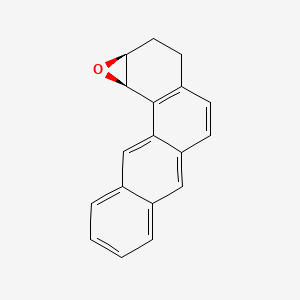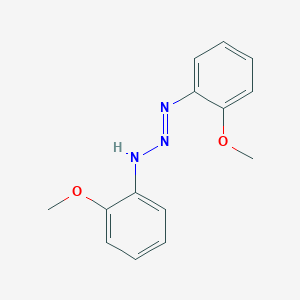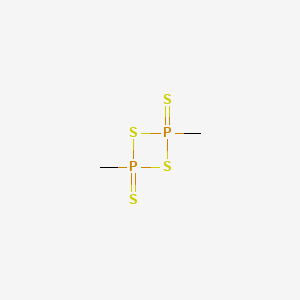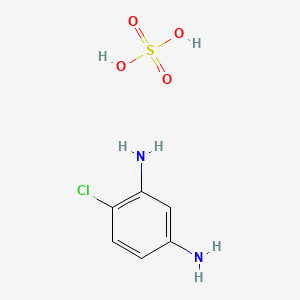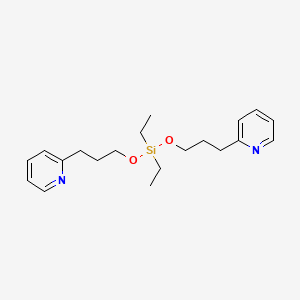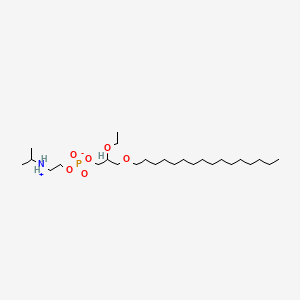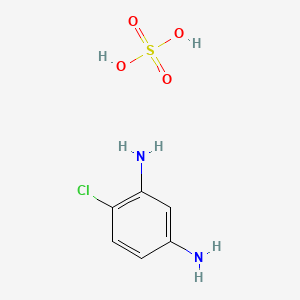
4-chlorobenzene-1,3-diamine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorobenzene-1,3-diamine;sulfuric acid is a compound that consists of 4-chlorobenzene-1,3-diamine and sulfuric acid This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzene-1,3-diamine typically involves the chlorination of 1,3-benzenediamine. This can be achieved through various methods, including the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of 4-chlorobenzene-1,3-diamine may involve large-scale chlorination processes. These processes are designed to maximize yield and efficiency while minimizing the production of unwanted by-products. The use of advanced technologies and equipment ensures that the compound is produced in a cost-effective and environmentally friendly manner .
Análisis De Reacciones Químicas
Types of Reactions
4-chlorobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of 4-chlorobenzene-1,3-diamine often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require the presence of a solvent such as ethanol or tetrahydrofuran .
Major Products Formed
The major products formed from the reactions of 4-chlorobenzene-1,3-diamine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce chlorinated quinones, while reduction reactions may produce amines .
Aplicaciones Científicas De Investigación
4-chlorobenzene-1,3-diamine;sulfuric acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-chlorobenzene-1,3-diamine;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on the specific context. It may also interact with cellular membranes and other biological structures, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-chlorobenzene-1,2-diamine: This compound is similar in structure but differs in the position of the chlorine atom.
4-chloro-1,3-phenylenediamine: This compound is another isomer with similar properties but different reactivity
Uniqueness
4-chlorobenzene-1,3-diamine;sulfuric acid is unique due to its specific combination of 4-chlorobenzene-1,3-diamine and sulfuric acid. This combination results in distinct chemical and physical properties that make it suitable for various applications in research and industry .
Propiedades
Número CAS |
68239-80-5 |
|---|---|
Fórmula molecular |
C6H9ClN2O4S |
Peso molecular |
240.67 g/mol |
Nombre IUPAC |
4-chlorobenzene-1,3-diamine;sulfuric acid |
InChI |
InChI=1S/C6H7ClN2.H2O4S/c7-5-2-1-4(8)3-6(5)9;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4) |
Clave InChI |
MQCUGDYVDRIJAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)N)Cl.OS(=O)(=O)O |
Números CAS relacionados |
68239-80-5 84540-39-6 5131-60-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


